(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
The compound (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic molecule. It features a unique combination of indole, thiadiazole, and pyrimidine moieties, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a multi-step process involving the following key reactions:
Formation of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Introduction of the bromophenoxyethyl group: This step involves the reaction of the indole derivative with 4-bromophenoxyethyl bromide under basic conditions.
Cyclization to form the thiadiazole-pyrimidine core: The final step involves the cyclization of the intermediate with appropriate reagents to form the thiadiazole-pyrimidine core. .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Studies: It is used in research to understand the interaction of heterocyclic compounds with biological targets.
Chemical Biology: The compound serves as a probe to study various biochemical pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The indole and thiadiazole moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3,4-thiadiazole
- 4-Bromo-2-ethyl-1,2-oxazolidin-3-one
- (6Z)-6-{4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one .
Uniqueness
The uniqueness of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of indole, thiadiazole, and pyrimidine moieties, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H22BrN5O2S |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
(6Z)-6-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H22BrN5O2S/c1-2-5-22-29-31-23(27)20(24(32)28-25(31)34-22)14-16-15-30(21-7-4-3-6-19(16)21)12-13-33-18-10-8-17(26)9-11-18/h3-4,6-11,14-15,27H,2,5,12-13H2,1H3/b20-14-,27-23? |
InChI Key |
NIOHQKJHOXHLPY-ICALIKLASA-N |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)C(=O)N=C2S1 |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)C(=O)N=C2S1 |
Origin of Product |
United States |
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